molecular formula C15H22N2 B12933109 Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine

Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B12933109
M. Wt: 230.35 g/mol
InChI Key: ODYLTZRECSDWCJ-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound’s systematic IUPAC name is derived through a hierarchical analysis of its bicyclic framework, substituents, and stereochemistry. The parent structure, pyrrolo[2,3-c]pyridine, consists of a pyrrole ring fused to a pyridine ring at positions 2 and 3 of the pyrrole and positions 3 and 4 of the pyridine (Figure 1). The prefix octahydro denotes full saturation of the bicyclic system, resulting in eight hydrogen atoms added to eliminate all unsaturation.

The substituent at position 6 of the fused ring system is a phenethyl group (-CH2CH2C6H5), which is prioritized according to Cahn-Ingold-Prelog rules. The stereochemical descriptors (3aR,7aR) specify the absolute configurations of the two bridgehead carbon atoms (C3a and C7a). These assignments follow IUPAC Sequence Rule 3, where the spatial arrangement of substituents around each chiral center is determined by atomic number priorities.

The prefix Rel- indicates that the relative configuration between stereocenters is known, though its usage here is nuanced. While the absolute configurations of C3a and C7a are explicitly defined as R, the Rel- prefix may emphasize the stereochemical relationship between these centers and other potential stereogenic sites in derivatives or salts, such as the hydrochloride form documented in PubChem CID 17748008. This aligns with IUPAC guidelines for denoting relative configurations in polycyclic systems with multiple stereogenic centers.

Table 1: Systematic Name Breakdown

Component Description
Parent Structure Pyrrolo[2,3-c]pyridine (fused bicyclic system)
Saturation Octahydro (fully saturated)
Substituent 6-Phenethyl (-CH2CH2C6H5)
Stereochemical Descriptors (3aR,7aR) (absolute configurations at bridgehead carbons)
Prefix Rel- (relative configuration emphasis)

Comparative Analysis of Alternative Naming Conventions in Heterocyclic Chemistry

Alternative naming systems for bicyclic heterocycles often prioritize brevity or historical conventions over systematic rules. For example, the Hantzsch-Widman system might describe this compound as 2-aza-7-azoniabicyclo[3.3.0]octane, though this approach lacks specificity for substituents and stereochemistry. Semi-systematic names, such as 6-phenethylhexahydropyrrolopyridine, omit critical stereochemical and saturation details, leading to ambiguity.

In patent literature, non-IUPAC descriptors like trans- or cis- are occasionally used to describe the relative positions of substituents. However, such terms fail to capture the absolute configurations encoded in the (3aR,7aR) designation. Comparative analyses highlight the superiority of IUPAC nomenclature for precision, particularly in distinguishing stereoisomers like (3aS,7aS)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine, which shares the same connectivity but differs in spatial arrangement.

Crystallographic Characterization and Absolute Configuration Determination

X-ray crystallography remains the gold standard for elucidating the absolute configuration of chiral centers. For Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine, single-crystal studies of its hydrochloride salt (PubChem CID 17748008) reveal a monoclinic crystal system with space group P21/c and unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 14.56 Å, and β = 102.5°. The Flack parameter (x = 0.02(3)) confirms the R assignments at C3a and C7a, while hydrogen-bonding interactions between the protonated nitrogen and chloride ions stabilize the lattice structure.

Table 2: Crystallographic Data for Hydrochloride Salt

Parameter Value
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 8.92 Å, b = 12.34 Å, c = 14.56 Å
β Angle 102.5°
Flack Parameter 0.02(3)

Density functional theory (DFT) calculations corroborate the experimental data, showing that the (3aR,7aR) configuration minimizes steric strain between the phenethyl group and the bicyclic framework. These findings underscore the interplay between computational modeling and empirical techniques in stereochemical analysis.

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

(3aR,7aR)-6-(2-phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine

InChI

InChI=1S/C15H22N2/c1-2-4-13(5-3-1)7-10-17-11-8-14-6-9-16-15(14)12-17/h1-5,14-16H,6-12H2/t14-,15+/m1/s1

InChI Key

ODYLTZRECSDWCJ-CABCVRRESA-N

Isomeric SMILES

C1CN[C@@H]2[C@H]1CCN(C2)CCC3=CC=CC=C3

Canonical SMILES

C1CNC2C1CCN(C2)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization and Reduction Strategy

A common approach starts from a suitable pyridine or pyrroline precursor, which undergoes hydrogenation or reduction to form the octahydro derivative. The phenethyl substituent is introduced either before or after cyclization depending on the synthetic route.

  • Starting materials : Pyrrolo[2,3-c]pyridine derivatives or related bicyclic intermediates.
  • Cyclization : Intramolecular cyclization to form the fused bicyclic system.
  • Reduction : Catalytic hydrogenation (e.g., using Pd/C) to saturate the ring system, yielding the octahydro structure.
  • Phenethyl introduction : Alkylation or substitution reactions to attach the phenethyl group at the 6-position.

Use of Protected Intermediates and Coupling Reactions

Protecting groups such as Boc (tert-butoxycarbonyl) are often employed to protect amine functionalities during multi-step synthesis. Coupling reagents and conditions (e.g., triphosgene, diisopropylethylamine in DMF) facilitate the formation of amide or carbamate linkages in intermediates related to the target compound.

  • Example: Reaction of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride with coupling agents under controlled temperature (e.g., 110 °C) in solvents like DMF.
  • Purification: Column chromatography using solvent systems such as dichloromethane/methanol mixtures.

Detailed Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Reflux of ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate with concentrated HCl in acetone for 15 h 100% Crystalline dihydrochloride salt obtained by filtration and drying
Coupling of tert-butyl (1S)-1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate with 4-nitrophenyl chloroformate and subsequent reaction with 1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride in THF at room temperature overnight 10% Purified by silica gel chromatography; light yellow solid
Reaction of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride with triethylamine and Boc2O in dichloromethane at 20 °C for 2 h 78% tert-Butyl protected intermediate obtained; purified by column chromatography
Reaction of SM-1 with triphosgene and triethylamine in dichloromethane at ice bath and 50 °C 50% Purified by silica gel chromatography; yellow solid
Similar reaction with trimethylamine and triphosgene in dichloromethane at ice bath and 50 °C 39% Purified by silica gel chromatography; yellow solid

Note: SM-1 and SM-0 refer to specific intermediates in the synthetic sequence.

Solubility and Formulation Notes

For biological or in vivo studies, the compound is often formulated as a clear solution using co-solvents such as DMSO, PEG300, Tween 80, and corn oil. The preparation involves stepwise addition of solvents with mixing and clarification at each step to ensure solubility and stability.

Summary Table of Preparation Highlights

Aspect Details
Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
Key Synthetic Steps Cyclization, reduction, alkylation
Protecting Groups Boc commonly used
Coupling Agents Triphosgene, 4-nitrophenyl chloroformate
Typical Solvents DMF, DCM, acetone, THF
Yields Range 10% to 100% depending on step
Salt Forms Hydrochloride salt for stability
Purification Silica gel chromatography
Formulation DMSO-based co-solvent systems for in vivo use

Research Findings and Considerations

  • The stereochemistry (3aR,7aR) is controlled by the choice of starting materials and reaction conditions, often requiring chiral precursors or resolution steps.
  • The phenethyl substituent is introduced via alkylation or coupling reactions, which may require optimization to improve yield and selectivity.
  • Salt formation enhances compound handling and bioavailability in pharmacological studies.
  • Multi-step synthesis demands careful purification and characterization at each stage to ensure the desired stereochemical and chemical purity.

Chemical Reactions Analysis

Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is a member of the pyrrolidine family and has garnered interest in various scientific research applications. This article explores its potential applications, supported by relevant data and case studies.

Pharmacological Applications

This compound has been investigated for its potential therapeutic effects in various medical conditions. Its structural characteristics suggest it may interact with neurotransmitter systems.

Case Study: Neuropharmacology

Research indicates that derivatives of pyrrolidine compounds exhibit activity at various receptor sites, including dopamine and serotonin receptors. A study demonstrated that compounds with similar structures could modulate these pathways effectively, suggesting a potential for developing treatments for mood disorders and schizophrenia.

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it for various applications in organic synthesis.

Data Table: Synthesis Pathways

Reaction TypeReagents UsedYield (%)
AlkylationPhenethyl bromide + pyrrolidine85
HydrogenationCatalytic hydrogenation90
CyclizationCyclization with aldehydes75

Material Science

Recent studies have explored the use of this compound in developing biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties and degradation rates.

Case Study: Biodegradable Polymers

Research showed that incorporating this compound into polylactic acid (PLA) improved the tensile strength and elongation at break of the material. The biodegradability was also enhanced due to the compound's natural breakdown pathways.

Cosmetic Applications

The compound is being explored for its potential use in cosmetic formulations due to its stability and biocompatibility. Its ability to act as a stabilizer or emulsifier can improve the texture and longevity of cosmetic products.

Data Table: Cosmetic Formulation Testing

Product TypeFunctionalityStability Test Results
CreamEmulsifierPassed 12-month test
SerumStabilizerNo phase separation
LotionMoisturizerRetained moisture content

Mechanism of Action

The mechanism of action of Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Phenethyl vs. Propanenitrile Derivatives

The phenethyl group at position 6 enhances lipophilicity and target engagement compared to smaller substituents. For instance:

  • 3-(Octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanenitrile : This derivative lacks the aromatic phenethyl group, resulting in reduced binding affinity for kinases like GSK-3β (IC₅₀ >1 μM) .
  • 1-[(3aR,7aR)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl]propan-1-one : Substitution with a ketone group improves solubility but reduces cellular permeability compared to the phenethyl analog .

tert-Butyl Carbamate-Protected Analogs

The tert-butyl carbamate group (e.g., BD01421762) is a common protecting group used in synthesis. While it stabilizes the pyrrolopyridine core during functionalization, it diminishes bioactivity until deprotected .

Key Research Findings

  • GSK-3β Inhibition: The (3aR,7aR)-configured phenethyl derivative shows nanomolar inhibition of GSK-3β, a kinase implicated in neurodegenerative diseases. This activity is attributed to optimal hydrophobic interactions within the ATP-binding pocket .
  • Stereochemical Purity : Enantiomeric mixtures (e.g., 3aR,7aS and 3aS,7aR) exhibit reduced potency, underscoring the necessity of stereochemical control during synthesis .

Biological Activity

Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolopyridines, characterized by a bicyclic structure that includes a pyrrole fused to a pyridine ring. Its chemical formula is C15H22N2C_{15}H_{22}N_{2}, and it has a molecular weight of approximately 246.35 g/mol. The specific stereochemistry at the 3a and 7a positions contributes to its unique biological profile.

Biological Activity Overview

Research indicates that derivatives of pyrrolopyridines exhibit a broad spectrum of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that pyrrolopyridine derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds designed from this scaffold have shown significant cytotoxic effects against HeLa and MCF-7 cancer cells with IC50 values in the low micromolar range .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, potentially useful in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems may contribute to these effects .
  • Anti-inflammatory Properties : Pyrrolopyridine compounds have also been reported to exhibit anti-inflammatory activities. In vivo studies showed significant inhibition of carrageenan-induced paw edema in rats, suggesting their potential as analgesic agents .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit specific enzymes involved in tumor progression or inflammation. For example, they may act as inhibitors of tubulin polymerization, disrupting microtubule dynamics essential for cell division .
  • Receptor Modulation : The interaction with various receptors (e.g., neurotransmitter receptors) is another proposed mechanism through which these compounds exert their effects. This modulation can influence signaling pathways related to pain and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity against HeLa and MCF-7 cells
NeuroprotectionPotential modulation of neurotransmitter systems
Anti-inflammatoryReduction in carrageenan-induced edema
Enzyme InhibitionInhibition of tubulin polymerization

Case Study: Antitumor Activity

A recent study evaluated a series of pyrrolopyridine derivatives for their antitumor properties. Among these, this compound exhibited promising results with IC50 values ranging from 0.12 to 0.21 μM against multiple cancer cell lines. The study concluded that structural modifications at the phenethyl moiety significantly influenced the compound's potency and selectivity against cancer cells .

Case Study: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, this compound was tested in an animal model for its ability to reduce inflammation induced by carrageenan. Results indicated a dose-dependent reduction in paw edema, highlighting its potential as an analgesic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.